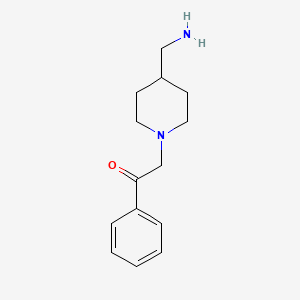
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “2-[4-(Aminomethyl)piperidin-1-yl]ethanol” is characterized by an empirical formula of C11H11NO3 and a molecular weight of 205.21 . The SMILES string representation is NCC1CCN (CCO)CC1 .Physical and Chemical Properties Analysis
The compound “2-[4-(Aminomethyl)piperidin-1-yl]ethanol” is a solid at room temperature . It should be stored in a dark place and kept sealed in a dry environment .Aplicaciones Científicas De Investigación
Anticancer Properties
A novel series of compounds demonstrating excellent cytotoxic properties against cancer cells have been developed, showcasing greater tumor-selective toxicity. These compounds have been found to induce apoptosis, generate reactive oxygen species, activate certain caspases, and affect mitochondrial functions. Furthermore, they display promising antimalarial and antimycobacterial properties, indicating their potential as antineoplastic drug candidates (Hossain et al., 2020).
Antifungal Activities
Compounds isolated from Piper species have been documented for their antifungal activities. These include a variety of chemical structures such as amides, flavonoids, and lignans, highlighting their potential for pharmaceutical or agricultural fungicide development (Xu & Li, 2011).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide, facilitating the discovery of functional molecules and pharmaceuticals based on sulfonamide or sultam (Kaneda, 2020). Additionally, the chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5- ones, a scaffold in the synthesis of various heterocycles, has been reviewed for its significance in creating a diverse range of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of the compound 2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one is the Cyclin-dependent kinase 2 . This kinase is a serine/threonine-protein kinase which is essential for the control of the cell cycle .
Mode of Action
The compound this compound interacts with the Cyclin-dependent kinase 2, which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Biochemical Pathways
It is known that the compound’s interaction with cyclin-dependent kinase 2 plays a crucial role in the regulation of the cell cycle .
Pharmacokinetics
These properties play a significant role in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with Cyclin-dependent kinase 2. This interaction can lead to cell cycle arrest and activation of DNA repair mechanisms, which can have significant effects on cellular function .
Análisis Bioquímico
Biochemical Properties
2-(4-(Aminomethyl)piperidin-1-yl)-1-phenylethan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various enzymes, including cyclin-dependent kinases and other regulatory proteins. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate biochemical reactions. The compound’s piperidine ring is crucial for these interactions, as it provides a rigid structure that can fit into the active sites of enzymes, enhancing binding affinity and specificity .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular processes highlight the compound’s potential as a tool for studying cell biology and developing therapeutic agents .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. Additionally, it can activate certain enzymes by stabilizing their active conformations. These interactions can lead to downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. These temporal effects are important for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote beneficial effects, such as improved cell signaling and gene expression. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of this compound can influence its bioavailability, efficacy, and toxicity, making it essential to understand these pathways for developing safe and effective therapeutic agents .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function. For example, the compound can be transported into cells via specific transporters and then distributed to various organelles, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Propiedades
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-10-12-6-8-16(9-7-12)11-14(17)13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQGXNKZQHUQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



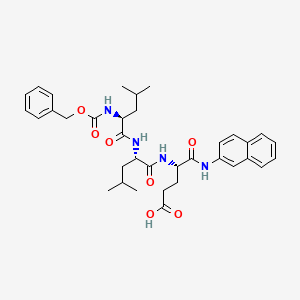
![3-Chloro-4-{[3-(trifluoromethyl)phenyl]thio}aniline](/img/structure/B1473585.png)
![4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid](/img/structure/B1473586.png)
![2-(3-methoxyphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1473588.png)
amine](/img/structure/B1473589.png)

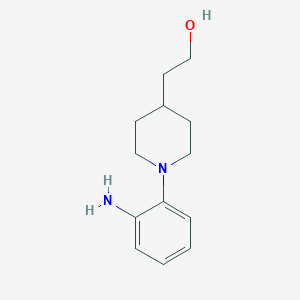
![1-Oxa-4,9-diazaspiro[5.5]undecan-5-one](/img/structure/B1473594.png)
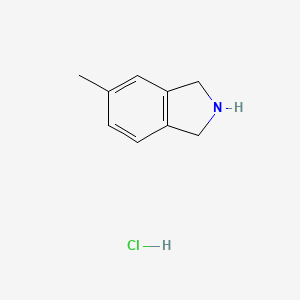
![2-Phenyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1473597.png)
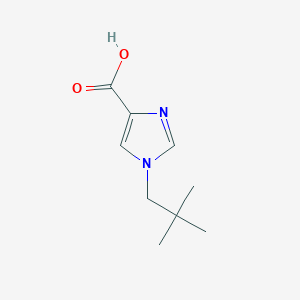
![[3-(2-Fluoro-4-methyl-phenyl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1473600.png)

